

# Physicochemical Profiling & Orthogonal Reactivity

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## Compound of Interest

Compound Name: *5-Bromo-2-chloro-1,3-dimethoxybenzene*

CAS No.: 427886-20-2

Cat. No.: B3037069

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The true value of **5-bromo-2-chloro-1,3-dimethoxybenzene** lies in its orthogonal reactivity. The molecule features two distinct halogen handles (Br at C5, Cl at C2) situated in vastly different electronic and steric environments.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C5-bromine undergoes rapid oxidative addition. Conversely, the C2-chlorine is heavily shielded by the two adjacent ortho-methoxy groups, creating immense steric hindrance that suppresses its reactivity[2]. This allows chemists to selectively functionalize the C5 position first, leaving the C2-chlorine intact as a permanent lipophilic modifier or for subsequent, harsher functionalization.

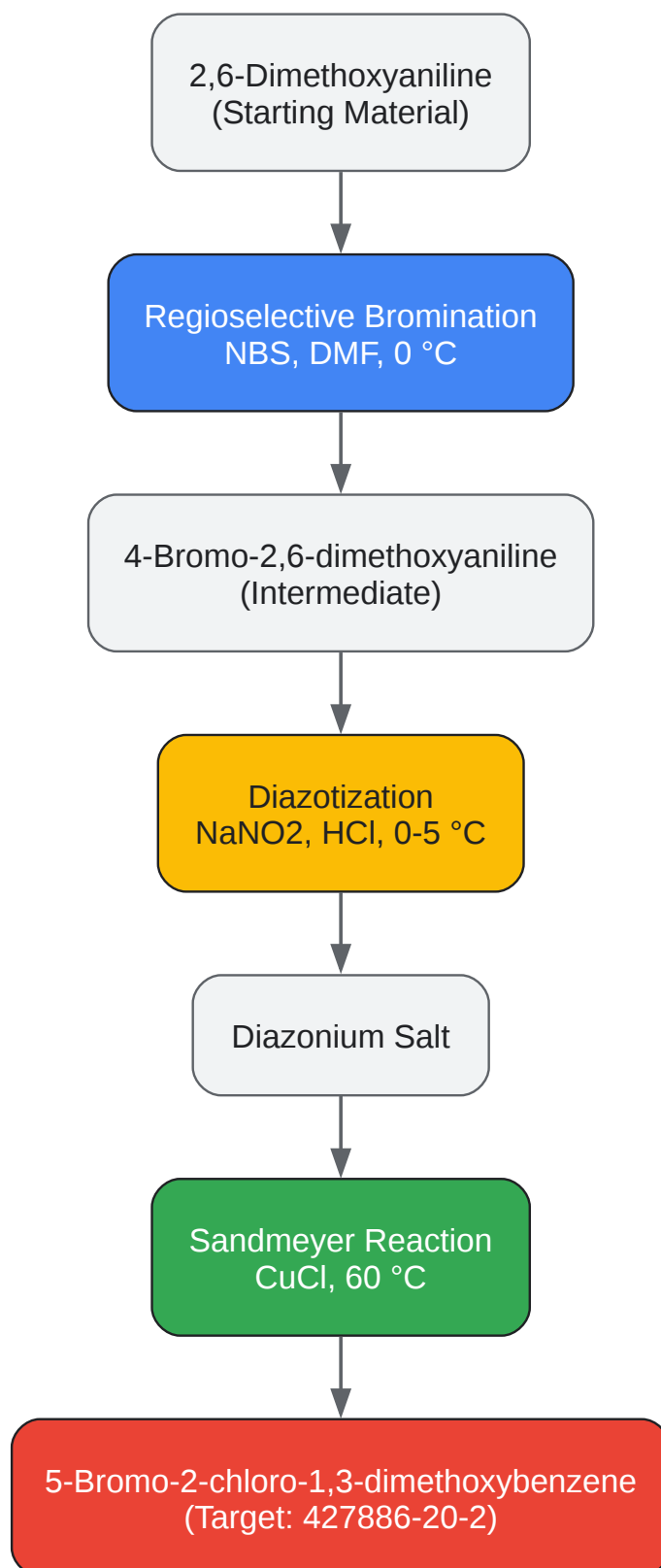
## Table 1: Quantitative Physicochemical Data

Property	Value
CAS Number	427886-20-2
Chemical Formula	C <sub>8</sub> H <sub>8</sub> BrClO <sub>2</sub> [3]
Molecular Weight	251.50 g/mol [3]
Boiling Point	272.6 ± 35.0 °C (at 760 mmHg)
Storage Temperature	Ambient / Room Temperature
SMILES	<chem>COC1=CC(Br)=CC(OC)=C1Cl</chem>
InChI Key	NMOAOMYTJQDCES-UHFFFAOYSA-N

## Mechanistic Synthesis & Regiocontrol

Synthesizing a 1,3,2,5-substitution pattern on a benzene ring requires rigorous regiocontrol. Attempting direct electrophilic bromination on 2-chloro-1,3-dimethoxybenzene fails because the strongly electron-donating methoxy groups direct incoming electrophiles to the C4/C6 positions, not the desired C5 position[2].

To bypass this, we employ a Sandmeyer-directed pathway. By starting with 2,6-dimethoxyaniline, we leverage the superior directing power of the amine group to install the bromine, followed by a radical-nucleophilic substitution to install the sterically hindered chlorine.



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Fig 1: Regiocontrolled synthesis of **5-Bromo-2-chloro-1,3-dimethoxybenzene** via Sandmeyer pathway.

## Validated Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes an In-Process Control (IPC) that provides immediate, observable causality to confirm the reaction's success before proceeding.

### Phase 1: Electrophilic Bromination

Causality: The amino (-NH<sub>2</sub>) group is a significantly stronger activating group than the methoxy (-OCH<sub>3</sub>) groups. Consequently, electrophilic attack by N-Bromosuccinimide (NBS) is directed exclusively to the position para to the amine, circumventing complex isomeric mixtures.

- Setup: Dissolve 2,6-dimethoxyaniline (1.0 equiv) in anhydrous DMF under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
- Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes. Maintaining 0 °C is critical to prevent over-bromination.
- Validation (IPC): Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material and the formation of a single, more polar spot validates the regioselectivity. The absence of multiple spots confirms strict stoichiometric control.
- Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate to yield 4-bromo-2,6-dimethoxyaniline.

### Phase 2: Diazotization and Sandmeyer Chlorination

Causality: Direct chlorination of the aromatic ring at the sterically hindered C2 position is kinetically unfavorable. By converting the amine into a diazonium salt, we create an exceptional leaving group. Copper(I) chloride then facilitates a single-electron transfer (SET) radical mechanism, installing the chlorine atom with absolute regiocontrol.

- Diazotization: Suspend 4-bromo-2,6-dimethoxyaniline in concentrated HCl and cool to 0–5 °C. Slowly add an aqueous solution of NaNO<sub>2</sub> (1.1 equiv) dropwise.

- Validation (IPC 1): Perform a starch-iodide paper test. A positive blue-black response confirms the presence of excess nitrous acid, validating the complete formation of the diazonium intermediate.
- Sandmeyer Coupling: In a separate flask, prepare a solution of CuCl (1.2 equiv) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl mixture. Gradually warm the reaction to 60 °C.
- Validation (IPC 2): Observe nitrogen gas evolution. The cessation of bubbling serves as a visual, self-validating indicator that the radical-nucleophilic substitution is complete.
- Isolation: Cool the mixture, extract with dichloromethane (DCM), wash with 1M NaOH to remove phenolic byproducts, dry, and purify via silica gel chromatography to isolate **5-Bromo-2-chloro-1,3-dimethoxybenzene**.

## Applications in Drug Development & CRAMS

In the pharmaceutical industry, **5-bromo-2-chloro-1,3-dimethoxybenzene** is frequently utilized in Contract Research and Manufacturing Services (CRAMS), where it is officially designated under intermediate codes such as OMS-2[1].

Its primary application is in the synthesis of sterically congested kinase inhibitors and central nervous system (CNS) agents. The dual methoxy groups force the C2-chlorine out of the plane of the aromatic ring, creating a unique conformational lock when the molecule is incorporated into a larger drug scaffold. This conformational restriction is often exploited by medicinal chemists to improve a drug's binding affinity to its target protein while simultaneously increasing its metabolic stability against cytochrome P450 enzymes.

## References

- Maharashtra Pollution Control Board (MPCB). "Consent to Operate - CRAMS Products and Bulk Drugs (MPCB-CONSENT-0000013607)". ECMPCB Public Records. Available at: [\[Link\]](#)

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## Sources

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- [2. benchchem.com \[benchchem.com\]](http://benchchem.com)
- [3. 427886-20-2 | 5-Bromo-2-chloro-1,3-dimethoxybenzene - CATO: Reference Materials, Standards, Testing, Intermediates \[en.cato-chem.com\]](#)
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